Methyl 2-(4-methylphenyl)sulfonyloxypropanoate
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Overview
Description
Methyl 2-(4-methylphenyl)sulfonyloxypropanoate, also known as methyl (2S)-2-[(4-methylbenzenesulfonyl)oxy]propanoate, is an organic compound with the molecular formula C11H14O5S and a molecular weight of 258.29 g/mol . This compound is characterized by the presence of a propanoic acid esterified with a methyl group and a sulfonyl group attached to a 4-methylphenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-[[(4-methylphenyl)sulfonyl]oxy]-, methyl ester typically involves the esterification of propanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of advanced purification techniques such as distillation and crystallization is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-methylphenyl)sulfonyloxypropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(4-methylphenyl)sulfonyloxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of propanoic acid, 2-[[(4-methylphenyl)sulfonyl]oxy]-, methyl ester involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating nucleophilic substitution reactions. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- Propanoic acid, 2-[[(4-methylphenyl)sulfonyl]oxy]-, ethyl ester
- Propanoic acid, 2-[[(4-methylphenyl)sulfonyl]oxy]-, butyl ester
- Propanoic acid, 2-[[(4-methylphenyl)sulfonyl]oxy]-, isopropyl ester
Uniqueness
Methyl 2-(4-methylphenyl)sulfonyloxypropanoate is unique due to its specific ester and sulfonyl functional groups, which confer distinct reactivity and properties. The presence of the 4-methylphenyl ring also contributes to its unique chemical behavior compared to other similar compounds .
Properties
CAS No. |
66648-29-1 |
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Molecular Formula |
C11H14O5S |
Molecular Weight |
258.29 g/mol |
IUPAC Name |
methyl 2-(4-methylphenyl)sulfonyloxypropanoate |
InChI |
InChI=1S/C11H14O5S/c1-8-4-6-10(7-5-8)17(13,14)16-9(2)11(12)15-3/h4-7,9H,1-3H3 |
InChI Key |
ATFXADBXZLGFJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(C)C(=O)OC |
Origin of Product |
United States |
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